
2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is a chemical compound with the molecular formula C26H25NO3 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular weight of 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is 399.49. The exact structure of the molecule can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on the synthesis and characterization of compounds related to 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one. For instance, a study by Tayade & Waghmare (2016) involved the isomerisation of similar compounds, highlighting the process of structural justification based on chemical tests, elemental analysis, and spectral characterizations (Tayade & Waghmare, 2016).
Crystallography and Molecular Structure
- The molecular structure and crystallography of related compounds have been extensively studied. Asiri et al. (2011) examined the co-crystal structure of similar compounds, providing insights into molecular interactions and structural geometry (Asiri et al., 2011).
Antioxidant Activity
- The antioxidant activity of compounds with structural similarities to 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one has been a subject of study. Sulpizio et al. (2016) investigated the antioxidant properties of 2'-aminochalcone derivatives, which are structurally related, indicating potential for biological applications (Sulpizio et al., 2016).
Fluorescence and Photophysical Properties
- The fluorescence and photophysical properties of related compounds have been researched, as seen in Tang & Verkade's (1996) work on optically active compounds exhibiting high fluorescence quantum yields. Such studies are crucial for applications in material science and photophysics (Tang & Verkade, 1996).
Cytotoxicity and Antiproliferative Activities
- The cytotoxicity and antiproliferative activities of structurally related compounds have been explored, with a focus on their effects against cancer cells. A study by Abolhasani et al. (2020) evaluated the cytotoxicity of dimethoxy and trimethoxy indanonic spiroisoxazolines against HepG2 cancerous liver cells, suggesting the potential of these compounds in cancer therapy (Abolhasani et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-16(2)17-9-12-19(13-10-17)27-25-20-7-5-6-8-21(20)26(28)24(25)18-11-14-22(29-3)23(15-18)30-4/h5-16,27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHZZZXSEGXGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

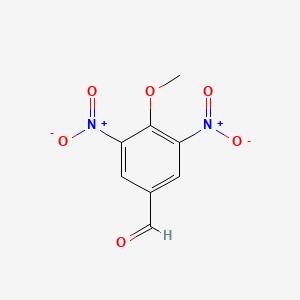
![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)
![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)
triazin-4-one](/img/structure/B2429050.png)
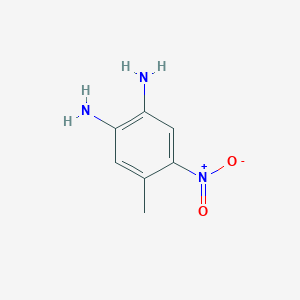
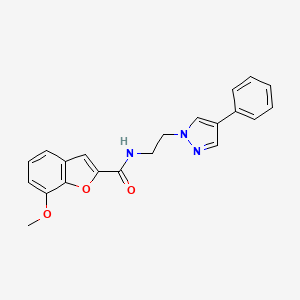
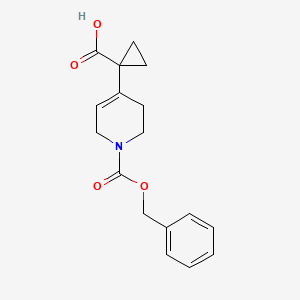
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)
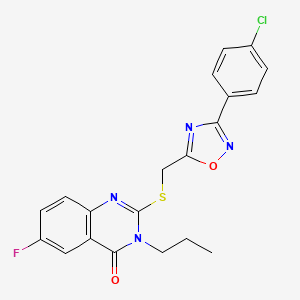
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)

